molecular formula C19H24N8 B2376569 4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2415499-98-6

4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B2376569
CAS No.: 2415499-98-6
M. Wt: 364.457
InChI Key: LGXPFGNKNCJLHE-UHFFFAOYSA-N
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Description

4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine is a complex heterocyclic compound that features a pyrazole, pyridazine, piperazine, and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like anhydrous benzene and reagents such as aryl isocyanates and isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole or pyridazine rings, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition is particularly relevant in the context of cancer, where overactive kinases drive tumor growth .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with fewer biological activities.

    Pyridazine derivatives: Compounds like pyridazinone have similar structures but different functional groups.

    Piperazine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its multi-heterocyclic structure, which imparts a combination of properties from each of its constituent rings. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-13-11-14(2)27(24-13)18-6-5-17(22-23-18)25-7-9-26(10-8-25)19-15(3)16(4)20-12-21-19/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXPFGNKNCJLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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